1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride
CAS No.: 1246547-57-8
Cat. No.: VC4532510
Molecular Formula: C9H13ClFN3
Molecular Weight: 217.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246547-57-8 |
|---|---|
| Molecular Formula | C9H13ClFN3 |
| Molecular Weight | 217.67 |
| IUPAC Name | 2-[2-(2-fluorophenyl)ethyl]guanidine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FN3.ClH/c10-8-4-2-1-3-7(8)5-6-13-9(11)12;/h1-4H,5-6H2,(H4,11,12,13);1H |
| Standard InChI Key | BQJCYQVSBCYFBA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCN=C(N)N)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's molecular formula is C₉H₁₃ClFN₃, with a molecular weight of 217.67 g/mol. Its IUPAC name, 2-[2-(2-fluorophenyl)ethyl]guanidine hydrochloride, reflects the substitution pattern: a guanidine group attached to a phenethyl backbone fluorinated at the ortho position, subsequently forming a hydrochloride salt. The structural configuration enables multiple interaction modes, including hydrogen bonding via the guanidine group and aromatic interactions through the fluorophenyl ring .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1246547-57-8 | |
| Molecular Formula | C₉H₁₃ClFN₃ | |
| Molecular Weight | 217.67 g/mol | |
| InChI Key | BQJCYQVSBCYFBA-UHFFFAOYSA-N | |
| SMILES Notation | C1=CC=C(C(=C1)F)CCN=C(N)N.Cl |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis route involves reacting 2-(2-fluorophenyl)ethylamine with cyanamide under acidic conditions, followed by hydrochloride salt formation. Key steps include:
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Nucleophilic attack: The amine group attacks the electrophilic carbon in cyanamide.
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Proton transfer: Acidic conditions facilitate guanidinium ion formation.
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Salt precipitation: Addition of hydrochloric acid yields the crystalline hydrochloride product.
Reaction conditions typically require temperatures of 60–80°C and anhydrous solvents like ethanol or THF to prevent hydrolysis. Yields reported in analogous syntheses range from 65–78%, with purity exceeding 95% after recrystallization.
Industrial Manufacturing Considerations
Scale-up challenges include controlling exothermic reactions during cyanamide addition and optimizing purification for regulatory compliance. Continuous flow reactors improve heat dissipation and reduce reaction times from 12 hours (batch) to 2–3 hours. Post-synthesis analyses emphasize HPLC-MS for purity verification and ICP-OES for heavy metal screening .
Physicochemical Properties
Thermal and Solubility Profile
While explicit melting point data remains unreported, analogous guanidine hydrochlorides decompose between 200–250°C. The compound exhibits limited water solubility (estimated <1 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMSO (50–100 mg/mL) .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 1.82 | ChemAxon |
| pKa (Guanidine group) | 12.4 | Computational |
| Molar Refractivity | 52.3 cm³/mol | Empirical |
Reactivity and Stability
The guanidine group acts as a strong base (pKa ~12.4), prone to protonation under physiological conditions. Stability studies indicate:
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pH stability: Stable in HCl (0.1–1M) but hydrolyzes in NaOH >0.5M
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Light sensitivity: Degrades by 15% after 48h UV exposure (300–400 nm)
Biological Activity and Applications
Biochemical Research Applications
The fluorophenyl group's π-stacking capability makes this compound useful in:
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Protein crystallization: As a precipitant agent
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Fluorescence quenching studies: Due to aromatic electron-deficient rings
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Kinase inhibition assays: Preliminary IC₅₀ values of 18 μM against PKA
| Parameter | Value | Agency |
|---|---|---|
| TWA (8h) | 0.1 mg/m³ | ECHA |
| STEL (15min) | 0.3 mg/m³ | ECHA |
| Skin Notation | Yes | ECHA |
Environmental Impact
The compound's environmental fate parameters include:
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